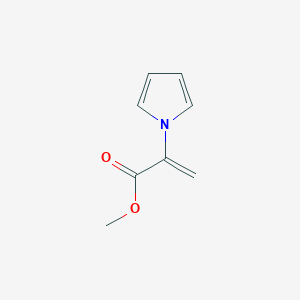

Methyl 2-(1H-pyrrol-1-yl)prop-2-enoate

Description

Methyl 2-(1H-pyrrol-1-yl)prop-2-enoate is an α,β-unsaturated ester featuring a pyrrole substituent at the β-position. The pyrrole ring, a five-membered aromatic heterocycle with one nitrogen atom, imparts electron-rich characteristics, influencing the compound’s reactivity in cycloaddition or nucleophilic substitution reactions.

Properties

CAS No. |

134703-37-0 |

|---|---|

Molecular Formula |

C8H9NO2 |

Molecular Weight |

151.16 g/mol |

IUPAC Name |

methyl 2-pyrrol-1-ylprop-2-enoate |

InChI |

InChI=1S/C8H9NO2/c1-7(8(10)11-2)9-5-3-4-6-9/h3-6H,1H2,2H3 |

InChI Key |

QXZXGNKWLHGURE-UHFFFAOYSA-N |

SMILES |

COC(=O)C(=C)N1C=CC=C1 |

Canonical SMILES |

COC(=O)C(=C)N1C=CC=C1 |

Synonyms |

1H-Pyrrole-1-aceticacid,alpha-methylene-,methylester(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Pyrrole vs. Pyrazole Derivatives

Methyl 2-(1H-pyrrol-1-yl)prop-2-enoate can be compared to methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate (CAS 192661-36-2, ). While both compounds share a propenoate ester backbone, the pyrazole ring in the latter introduces an additional nitrogen atom, increasing electron deficiency and altering dipole interactions. Pyrazoles are stronger hydrogen-bond acceptors, which may enhance solubility in polar solvents compared to pyrrole derivatives. Applications of the pyrazole analog include pharmaceutical intermediates due to its improved metabolic stability .

| Compound | Heterocycle | Formula | Key Functional Groups |

|---|---|---|---|

| This compound | Pyrrole | C₈H₉NO₂ | Ester, α,β-unsaturated carbonyl |

| Methyl pyrazole-propenoate (CAS 192661-36-2) | Pyrazole | C₈H₁₀N₂O₂ | Ester, α,β-unsaturated carbonyl |

Substituent Effects: Cyano vs. Ester Groups

Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate () replaces the ester group at the α-position with a cyano (-CN) group. This substitution increases electrophilicity at the β-carbon, enhancing reactivity in Michael additions or cyclizations. The ethyl ester further reduces crystallinity compared to methyl esters, as noted in its single-crystal X-ray data () .

Ester Chain Modifications

Methyl vs. Ethyl Esters

The choice of ester (methyl vs. ethyl) impacts physical properties:

- Methyl esters (e.g., target compound) typically exhibit higher volatility and lower boiling points.

- Ethyl esters (e.g., ) demonstrate increased lipophilicity, favoring membrane permeability in drug design .

Sulfonate and Fluorinated Analogues

Sodium 2-methylprop-2-ene-1-sulphonate ()

This compound replaces the ester with a sulfonate group, drastically increasing water solubility. Such derivatives are used in ion-exchange resins or surfactants, contrasting with the hydrophobic ester-based target compound .

Perfluorinated Propenoates ()

Fluorinated analogs like 2-[Methyl(perfluorobutylsulfonyl)amino]ethyl prop-2-enoate (CAS 819069-74-4) incorporate perfluoroalkyl chains, imparting extreme chemical inertness and thermal stability. These are employed in high-performance coatings but lack the bioreactivity of pyrrole-based esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.